4-Methylumbelliferyl N,N',N'',N'''-tetraacetyl-b-D-chitotetraoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

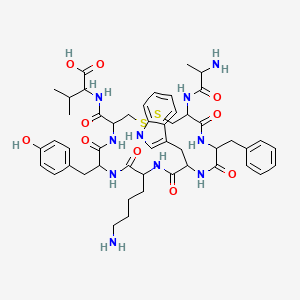

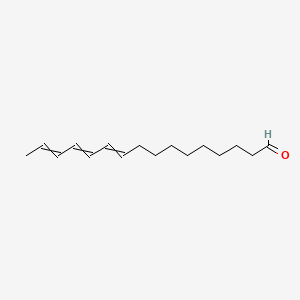

4-Methylumbelliferyl N,N’,N’‘,N’‘’-tetraacetyl-b-D-chitotetraoside is a compound with the molecular formula C42H60N4O23 . It is extensively used in biomedicine, particularly in the study of chitinase enzymes and their involvement in various diseases . This compound is a fluorogenic substrate of uniform, characterized structure for assays of lysozyme .

Chemical Reactions Analysis

4-Methylumbelliferyl N,N’,N’‘,N’‘’-tetraacetyl-b-D-chitotetraoside is a fluorogenic substrate used in enzymatic research to study the activity of certain enzymes, such as β-N-acetylhexosaminidases . When these enzymes catalyze the hydrolysis of this compound, they release a 4-methylumbelliferone moiety, which is highly fluorescent .Physical And Chemical Properties Analysis

4-Methylumbelliferyl N,N’,N’‘,N’‘’-tetraacetyl-b-D-chitotetraoside is an off-white solid . It is a fluorogenic substrate of uniform, characterized structure for assays of lysozyme .科学的研究の応用

- When these enzymes cleave the substrate, it releases a fluorescent product (4-methylumbelliferone), which can be quantified. This assay helps study chitinase-related diseases and monitor enzyme activity in biological samples .

- The presence of HSA leads to a decrease in the rate of hydrolysis. The interaction between HSA and lysozyme affects the catalytic rate constant, shedding light on enzyme behavior in complex biological environments .

- This assay helps diagnose chitinase-related respiratory diseases and monitor enzyme levels in lung fluids .

- Acidic mammalian chitinase is involved in immune responses and inflammation. Monitoring its activity provides insights into gastrointestinal health .

- 4-Methylumbelliferyl N,N’,N’‘,N’‘’-tetraacetyl-b-D-chitotetraoside serves as a fluorogenic substrate in these assays to quantify chitinase activity .

Chitinase and Chitotriosidase Assays

Human Serum Albumin Interaction Studies

Chitinase Activity in Biological Samples

Identification of Acidic Mammalian Chitinase Activity

Chitinase Assay in Crystalline Style Extracts

Gene Expression Studies and Promoter Analysis

作用機序

Target of Action

The primary target of 4-Methylumbelliferyl N,N’,N’‘,N’‘’-tetraacetyl-b-D-chitotetraoside, also known as 4-Methylumbelliferyl β-D-N,N′,N′′,N′′′-Tetraacetylchitotetraoside, is the enzyme chitinase . Chitinase is responsible for the breakdown of chitin, a long-chain polymer of N-acetylglucosamine, which is a derivative of glucose .

Mode of Action

This compound acts as a fluorogenic substrate for chitinase . It is an analog of chitin and is recognized and cleaved by the enzyme . The cleavage of this substrate by chitinase results in the release of 4-methylumbelliferone, a fluorescent product .

Biochemical Pathways

The action of 4-Methylumbelliferyl N,N’,N’‘,N’‘’-tetraacetyl-b-D-chitotetraoside is involved in the chitin degradation pathway . Chitinase, by cleaving this substrate, breaks down chitin, which is a major component of the cell walls of fungi and the exoskeletons of arthropods .

Pharmacokinetics

Its solubility in dmf suggests that it may be well-absorbed in the body. The compound’s stability under storage at -20°C indicates that it may have a relatively long half-life.

Result of Action

The cleavage of 4-Methylumbelliferyl N,N’,N’‘,N’‘’-tetraacetyl-b-D-chitotetraoside by chitinase results in the release of methylumbelliferone , a fluorescent product . This fluorescence can be measured and is often used to quantify the activity of chitinase in biological samples .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH, which can affect the activity of the chitinase enzyme . Furthermore, the compound’s stability at -20°C suggests that it may be sensitive to heat and may degrade at higher temperatures.

特性

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H60N4O23/c1-14-8-26(55)62-21-9-19(6-7-20(14)21)61-39-28(44-16(3)52)33(58)36(23(11-48)64-39)68-41-30(46-18(5)54)35(60)38(25(13-50)66-41)69-42-29(45-17(4)53)34(59)37(24(12-49)65-42)67-40-27(43-15(2)51)32(57)31(56)22(10-47)63-40/h6-9,22-25,27-42,47-50,56-60H,10-13H2,1-5H3,(H,43,51)(H,44,52)(H,45,53)(H,46,54)/t22-,23-,24-,25-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40+,41+,42+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMZCALJGBTWBDB-BGWTZNANSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H60N4O23 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

988.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylumbelliferyl N,N',N'',N'''-tetraacetyl-b-D-chitotetraoside | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。